4-(Methylamino)benzoic acid

Catalog No.
S1523968
CAS No.
10541-83-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)benzoic acid

CAS Number

10541-83-0

Product Name

4-(Methylamino)benzoic acid

IUPAC Name

4-(methylamino)benzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C(=O)O

Synonyms

4-(N-Methylamino)benzoic Acid; N-Methyl-4-aminobenzoic Acid; NSC 102506;

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O

Pharmaceutical Research:

  • Antibacterial Activity

    PABA was once a common ingredient in topical and oral antibacterial medications. However, the emergence of resistant strains has limited its effectiveness as a standalone treatment [Source: National Institutes of Health, ]. However, it still plays a role in some combination therapies and is being explored for the development of novel antibacterial agents [Source: ScienceDirect, "Synergistic antibacterial activity of p-aminobenzoic acid and antibiotics against methicillin-resistant Staphylococcus aureus"].

  • Folate (Vitamin B9) Antagonism

    PABA is a structural component of folic acid (vitamin B9). It competitively inhibits the enzyme dihydropteroate synthase, which is essential for folate biosynthesis [Source: National Institutes of Health, ]. This property has been utilized in the development of antifolate drugs, which are used to treat certain types of cancer and malaria.

Biochemical Research:

  • Enzyme Studies

    PABA serves as a substrate or inhibitor for various enzymes, making it a valuable tool in studying enzyme function and mechanisms. For instance, it is used in assays to measure the activity of dihydropteroate synthase [Source: Journal of Biological Chemistry, "A Convenient Assay for Dihydropteroate Synthetase Activity"].

  • Protein-Ligand Interactions

    PABA can be used as a model ligand to study protein-ligand interactions and binding affinities. This information is crucial for developing new drugs and understanding various biological processes.

Material Science Research:

  • Organic Synthesis

    PABA is an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and functional materials. Its reactive functional groups (amine and carboxylic acid) allow for further chemical modifications.

  • Crystal Engineering

    PABA can be used as a building block in the design and construction of supramolecular structures with specific properties, such as self-assembly and controlled porosity.

4-(Methylamino)benzoic acid, also known as para-aminobenzoic acid, is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH) and a methylamino group (-NH(CH3)) at the para positions. Its molecular formula is C₈H₉NO₂, and it has a molecular weight of approximately 151.16 g/mol. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications across different fields, including pharmaceuticals and biochemistry.

The mechanism of action of 4-(Methylamino)benzoic acid depends on the specific application. Here are two potential examples:

  • Antibacterial Activity

    Some studies suggest that PABA may exhibit weak antibacterial properties by interfering with folic acid metabolism in certain bacteria []. However, its effectiveness as a standalone antibacterial agent is limited.

  • Preservative in Food and Cosmetics

    PABA acts as a weak UV filter by absorbing some ultraviolet radiation. This property makes it a common ingredient in sunscreens and certain cosmetics to provide minimal sun protection [].

  • Skin Irritation: PABA can cause skin irritation or allergic reactions in some individuals [].
  • Environmental Impact: The widespread use of PABA in sunscreens has raised concerns about its potential impact on aquatic ecosystems.
Due to its functional groups:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert 4-(Methylamino)benzoic acid into its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides under basic or acidic conditions.

4-(Methylamino)benzoic acid exhibits various biological activities, particularly in relation to its role in folate metabolism. It serves as a substrate for the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate. This interaction can inhibit bacterial growth by disrupting folate biosynthesis, making it relevant in antibiotic development. Moreover, it has been noted for its weak antibacterial properties and potential use as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation .

The synthesis of 4-(Methylamino)benzoic acid can be achieved through several methods:

  • Direct Amination: One common approach involves reacting 4-bromobenzoic acid with methylamine in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures (around 100°C) in a sealed environment for several hours.
  • Industrial Production: In industrial settings, similar synthetic routes are utilized but optimized for larger-scale production. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

4-(Methylamino)benzoic acid has diverse applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and is involved in developing antifolate medications.
  • Cosmetics: Due to its UV-absorbing properties, it is incorporated into sunscreens and other cosmetic products.
  • Dyes and Preservatives: The compound also finds usage in dye manufacturing and as a preservative in food products.

Research indicates that 4-(Methylamino)benzoic acid interacts with various enzymes and proteins, influencing biochemical pathways. It has been studied for its role in enzyme function assays, particularly concerning dihydropteroate synthase activity. These interactions are crucial for understanding its potential therapeutic applications and mechanisms .

Several compounds share structural similarities with 4-(Methylamino)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Aminobenzoic AcidSimilar amine and carboxylic groupsUsed primarily in the synthesis of folate
3-Aminobenzoic AcidAmine group at the meta positionExhibits different biological activities
2-Aminobenzoic AcidAmine group at the ortho positionLess commonly used compared to para derivatives
N-Methyl-4-aminobenzoic AcidMethylated amine groupShows enhanced solubility properties

The uniqueness of 4-(Methylamino)benzoic acid lies in its specific para substitution pattern, which influences its reactivity and biological interactions compared to its isomers .

XLogP3

2.2

UNII

ARU98Z0OZY

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10541-83-0

Wikipedia

N-Methyl-4-aminobenzoate

General Manufacturing Information

Benzoic acid, 4-(methylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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